molecular formula C11H21N5S B1670747 Dipropetryn CAS No. 4147-51-7

Dipropetryn

Cat. No. B1670747
CAS RN: 4147-51-7
M. Wt: 255.39 g/mol
InChI Key: NPWMZOGDXOFZIN-UHFFFAOYSA-N
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Description

Dipropetryn is a chemical compound with the molecular formula C₁₁H₂₁N₅S . It is also known by other names such as Cotofor, GS 16068, and Sancap . It is often used in environmental testing .


Molecular Structure Analysis

The molecular weight of Dipropetryn is 253.367 . The IUPAC Standard InChI is InChI=1S/C11H21N5S/c1-6-17-11-15-9 (12-7 (2)3)14-10 (16-11)13-8 (4)5/h7-8H,6H2,1-5H3, (H2,12,13,14,15,16) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dipropetryn is a solid at room temperature . Its melting point is 105℃ . It is soluble in water at 20°C to 16.0 ppm and soluble in aromatic and chlorinated hydrocarbon solvents . It is stable under normal temperature and pressure, neutral, slightly acidic, and slightly alkaline conditions .

Scientific Research Applications

Extraction and Analysis Techniques

  • Ionic Liquid Foam-Based Solvent Flotation

    Zhang et al. (2015) developed an ionic liquid foam-based solvent flotation coupled with high-performance liquid chromatography for extracting and determining triazine herbicides, including Dipropetryn, from soybean samples. This method simultaneously performs flotation and concentration of target analytes, with recoveries ranging from 84.5% to 106.8% (Zhang et al., 2015).

  • Metal-Organic Framework MIL-101(Cr) in Microextraction

    Jiang et al. (2018) used a metal-organic framework material, MIL-101(Cr), as a sorbent for microextraction in packed syringe (MEPS) to extract triazine herbicides, including Dipropetryn, from corn samples. The method achieved lower detection limits than previous methods, indicating its efficiency for extracting triazine herbicides in corn samples (Jiang et al., 2018).

  • Microwave-Assisted Ionic-Liquid-Impregnated Resin Extraction

    Wu et al. (2015) developed a method for extracting triazine herbicides, including Dipropetryn, from honey samples using microwave-assisted ionic-liquid-impregnated resin solid-liquid extraction. This method provides a fast and efficient extraction process with recoveries ranging from 80.1 to 103.4% (Wu et al., 2015).

Application in Food Safety

  • Determination in Vegetables

    Zhang et al. (2014) established an ionic liquid foam floatation solid-phase extraction method for extracting triazine herbicides, including Dipropetryn, from vegetable samples. This method demonstrated satisfactory recoveries ranging from 78.64% to 104.37% (Zhang et al., 2014).

  • Extraction from Corn Samples
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Safety And Hazards

Dipropetryn is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of accidental release, it is advised to collect spillage . The contents/container should be disposed of to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

properties

IUPAC Name

6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMZOGDXOFZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037533
Record name Dipropetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipropetryn

CAS RN

4147-51-7
Record name Dipropetryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4147-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipropetryn [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipropetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropetryn
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPROPETRYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMU670U9DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
DS Murray - 1974 - search.proquest.com
… The s -tria z in es dipropetryn and prometryn are … dipropetryn, 48 and 16 ppm re sp ec tiv e ly . The io n izatio n constants (pK) a re sim ila r, 4.05 and 4.30 fo r prometryn and dipropetryn …
Number of citations: 2 search.proquest.com
DS Murray, PW Santelmann… - Journal of Agricultural …, 1975 - ACS Publications
… Dipropetryn and prometrynadsorptiondesorption isotherms showed increasing … dipropetryn was adsorbed than prometryn. After eight successive desorptionextractions, more dipropetryn …
Number of citations: 37 pubs.acs.org
B Rubin, Y Demeter - Weed research, 1986 - Wiley Online Library
… ‐emergence application of dipropetryn on the survival … dipropetryn accumulation in the cotyledons. The results indicate that the seed coat plays an important role in reducing dipropetryn …
Number of citations: 3 onlinelibrary.wiley.com
E Basler, DS Murray, PW Santelmann - Weed Science, 1978 - cambridge.org
… The translocation of 14C-label of dipropetryn to the shoots was low in corn as compared to … corn than dipropetryn and was more readily translocated in oats than corn. Dipropetryn 14C-…
Number of citations: 2 www.cambridge.org
Y Eshel, S Ilani - Phytoparasitica, 1975 - Springer
… to the foliage, differences among the herbicides were found when applied to the roots of intact plants in nutrient solution, of to soiL Cotton was most tolerant of terbutryn and dipropetryn, …
Number of citations: 1 link.springer.com
JW Keeling, JR Abernathy - Weed Technology, 1989 - cambridge.org
… , prometryn, metolachlor, and metolachlor plus dipropetryn or prometryn. Dipropetryn … Prometryn was less effective than dipropetryn or methazole against Palmer amaranth and …
Number of citations: 30 www.cambridge.org
L Zhang, R Yu, Z Wang, N Li, H Zhang, A Yu - Journal of Chromatography B, 2014 - Elsevier
… Desmetryn, secbumeton, terbumeton, terbuthylazine, dimethametryn, and dipropetryn were obtained from National Institute for the Control of Pharmaceutical and Biological Products (…
Number of citations: 25 www.sciencedirect.com
L Zhang, D Yao, R Yu, N Li, H Zhang, A Yu - Analytical Methods, 2015 - pubs.rsc.org
… terbumeton, terbuthylazine, dimethametryn and dipropetryn, from soybean samples. The … The detection limits for terbumeton, terbuthylazine, dimethametryn and dipropetryn were 1.1…
Number of citations: 8 pubs.rsc.org
Y Demeter - 1983
Number of citations: 1
E Basler, DS Murray, PW Santelmann - Proceedings Southern Weed Science Society, 1977
Number of citations: 0

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